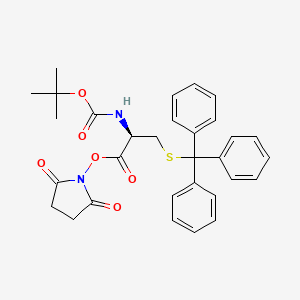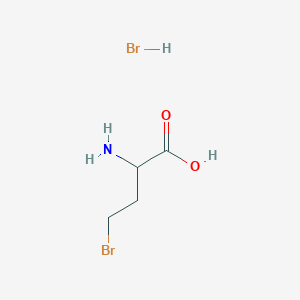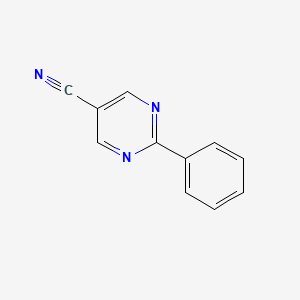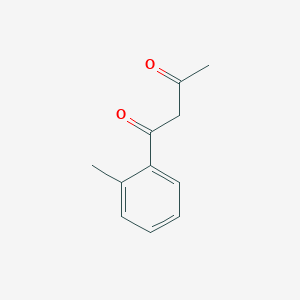
Boc-cys(trt)-osu
描述
Boc-cys(trt)-osu, also known as N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis. It is a derivative of cysteine, an amino acid, and is protected by tert-butyloxycarbonyl (Boc) and trityl (Trt) groups to prevent unwanted reactions during synthesis. This compound is particularly valuable in the field of solid-phase peptide synthesis (SPPS) due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-cys(trt)-osu typically involves the protection of the cysteine thiol group with a trityl group and the amino group with a Boc group. The protected cysteine is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but is scaled up to meet demand. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Boc-cys(trt)-osu undergoes several types of reactions, including:
Substitution Reactions: The NHS ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Deprotection Reactions: The Boc and Trt protecting groups can be removed under acidic conditions, revealing the free cysteine thiol and amino groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and secondary amines. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and Trt groups.
Major Products Formed
Substitution Reactions: The major products are peptides with amide bonds formed between the cysteine residue and the incoming nucleophile.
Deprotection Reactions: The major products are free cysteine-containing peptides, ready for further modifications or applications.
科学研究应用
Boc-cys(trt)-osu has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, enabling the study of their structure and function.
Biology: It facilitates the creation of peptide-based probes and inhibitors for studying biological processes.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptide-based materials and coatings.
作用机制
The mechanism of action of Boc-cys(trt)-osu involves the formation of stable amide bonds through nucleophilic substitution reactions. The NHS ester group is highly reactive and readily forms covalent bonds with nucleophiles, such as amines, under mild conditions. This reactivity is harnessed in peptide synthesis to create specific peptide sequences with high precision .
相似化合物的比较
Similar Compounds
Fmoc-cys(trt)-osu: Another cysteine derivative protected by fluorenylmethyloxycarbonyl (Fmoc) and trityl groups.
Boc-cys(acm)-osu: A cysteine derivative protected by Boc and acetamidomethyl (Acm) groups.
Boc-cys(bzl)-osu: A cysteine derivative protected by Boc and benzyl (Bzl) groups.
Uniqueness
Boc-cys(trt)-osu is unique due to its combination of Boc and Trt protecting groups, which provide stability and ease of removal under specific conditions. This makes it particularly suitable for solid-phase peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O6S/c1-30(2,3)38-29(37)32-25(28(36)39-33-26(34)19-20-27(33)35)21-40-31(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25H,19-21H2,1-3H3,(H,32,37)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXAKJALBJDZTP-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118115 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75179-29-2 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75179-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)











